An In-depth Technical Guide to 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9)
An In-depth Technical Guide to 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Anilines
4-Fluoro-2-isopropylaniline is a substituted aniline derivative that holds significant interest as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, which combines a fluorine atom and an isopropyl group on an aniline scaffold, offers a unique set of properties that are highly sought after in modern medicinal chemistry.
The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] The lipophilic isopropyl group, positioned ortho to the amine, introduces steric bulk that can influence the molecule's conformation and reactivity. This guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of 4-Fluoro-2-isopropylaniline, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.
Physicochemical and Structural Properties
While specific experimental data for 4-Fluoro-2-isopropylaniline is not extensively documented in publicly available literature, its fundamental properties can be summarized and inferred from its structure and data on related compounds.
| Property | Value | Source |
| CAS Number | 1339874-93-9 | [1][3] |
| Molecular Formula | C₉H₁₂FN | [1][3] |
| Molecular Weight | 153.20 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Conditions | Store at 2-8°C or room temperature, under inert atmosphere, in a dark place. | [3][4] |
Structural Isomerism: A Critical Distinction
It is imperative to distinguish 4-Fluoro-2-isopropylaniline from its structural isomer, 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) . In the latter, the isopropyl group is attached to the nitrogen atom of the aniline, not the benzene ring. This difference in connectivity leads to significantly different chemical and physical properties. For instance, 4-Fluoro-N-isopropylaniline has a reported boiling point of 214°C and is a known intermediate in the synthesis of the herbicide Flufenacet.[5] Any sourcing or application of these compounds requires careful verification of the CAS number to ensure the correct isomer is being used.
Analytical Profile and Spectroscopic Analysis
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of 4-Fluoro-2-isopropylaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amine protons.
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Aromatic Protons (Ar-H): The three protons on the benzene ring will show complex splitting patterns due to coupling with each other and with the fluorine atom. We can expect signals in the range of δ 6.5-7.5 ppm.
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Isopropyl Group (CH and CH₃): The methine proton (-CH) will appear as a septet around δ 2.8-3.3 ppm. The six methyl protons (-CH₃) will present as a doublet around δ 1.2 ppm.
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Amine Protons (NH₂): A broad singlet is expected for the amine protons, typically in the range of δ 3.5-4.5 ppm, the chemical shift of which can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the six aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹J C-F).
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 153.2. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the isopropyl substituent.
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, documented synthesis for 4-Fluoro-2-isopropylaniline is not found in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach would be the Friedel-Crafts alkylation of a protected 4-fluoroaniline derivative, followed by deprotection.
A proposed synthetic route for 4-Fluoro-2-isopropylaniline.
Experimental Protocol for Isomeric Synthesis (for comparison)
For illustrative purposes, the documented synthesis of the isomer 4-Fluoro-N-isopropylaniline proceeds via reductive amination of 4-fluoroaniline with acetone.[5]
Step-by-Step Protocol:
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A solution of 4-fluoroaniline (0.2 mol) and acetone (0.24 mol) in glacial acetic acid (120 ml) is prepared in a three-neck round-bottom flask.[5]
-
The mixture is cooled to approximately 10°C in an ice bath with mechanical stirring.[5]
-
Sodium borohydride (0.25 mol) is added in portions, maintaining the temperature below 20°C.[5]
-
The reaction is stirred at 20°C for 30-60 minutes.[5]
-
The reaction mixture is then poured into ice water, and the aqueous solution is made alkaline by the dropwise addition of 50% aqueous sodium hydroxide, keeping the temperature below 25°C.[5]
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The product is extracted with hexane, washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated.[5]
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The final product is purified by distillation.[5]
Reactivity Profile
The chemical behavior of 4-Fluoro-2-isopropylaniline is governed by the interplay of its functional groups:
-
Aniline Moiety: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the aromatic ring towards electrophilic substitution.
-
Aromatic Ring: The ring is activated by the amino group and deactivated by the fluorine atom. The directing effects of the substituents will influence the position of further electrophilic aromatic substitution reactions.
-
Isopropyl Group: Provides steric hindrance at the ortho position, which can modulate the reactivity of the nearby amino group.
Applications in Research and Drug Development
4-Fluoro-2-isopropylaniline is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its structural motifs are of high interest in the design of bioactive compounds.
Role in Medicinal Chemistry
The strategic placement of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The 4-fluoro substitution on the aniline ring can:
-
Block metabolic oxidation at that position, increasing the compound's half-life.
-
Alter the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and thus its solubility and ability to cross biological membranes.
-
Engage in favorable electrostatic or hydrogen bonding interactions with target enzymes or receptors.
The 2-isopropyl group provides a lipophilic domain and steric bulk, which can be crucial for achieving selective binding to a target protein and can also influence the overall solubility and metabolic profile of the final compound. This scaffold is a valuable starting point for developing candidates for a range of therapeutic areas, including oncology and central nervous system disorders.[1]
Role of 4-Fluoro-2-isopropylaniline in a typical drug discovery workflow.
Safety and Handling
Specific toxicology data for 4-Fluoro-2-isopropylaniline is not available. However, based on the known hazards of structurally related anilines, it should be handled with caution in a well-ventilated area or chemical fume hood.
General Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing fumes, vapors, or mist.
-
Contact: Avoid contact with skin and eyes.
-
Ingestion: Do not ingest.
In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.
Conclusion
4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) is a valuable, albeit not extensively characterized, chemical intermediate. Its key value lies in the strategic combination of a fluorine atom and an isopropyl group on an aniline ring, a scaffold with high potential in the development of new pharmaceuticals and agrochemicals. While a lack of comprehensive experimental data necessitates careful handling and analysis, the principles of medicinal and synthetic chemistry provide a strong framework for understanding its potential. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic and drug discovery endeavors, emphasizing the critical importance of distinguishing it from its isomers.
References
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MySkinRecipes. (n.d.). 4-Fluoro-2-isopropylaniline. Retrieved February 3, 2026, from [Link]
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Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]
-
Lead Sciences. (n.d.). 4-Fluoro-2-isopropylaniline. Retrieved February 3, 2026, from [Link]
Sources
- 1. 4-Fluoro-2-isopropylaniline [myskinrecipes.com]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-2-isopropylaniline - Lead Sciences [lead-sciences.com]
- 4. 4-fluoro-2-isopropylaniline CAS#: 1339874-93-9 [m.chemicalbook.com]
- 5. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]
